

Application Notes and Protocols for Studying AKT Signaling Pathways with Murrangatin Diacetate

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Compound of Interest

Compound Name: *Murrangatin diacetate*

Cat. No.: *B15593822*

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Introduction

Murrangatin diacetate, a natural coumarin, has emerged as a significant tool for studying cellular signaling pathways, particularly the PI3K/AKT pathway, which is a critical regulator of cell proliferation, survival, and angiogenesis. Dysregulation of the AKT signaling cascade is a hallmark of many cancers, making it a key target for therapeutic intervention. **Murrangatin diacetate** has been shown to inhibit the activation of AKT by preventing its phosphorylation, thereby modulating downstream cellular processes. These application notes provide detailed protocols and data for utilizing **Murrangatin diacetate** as an inhibitor of the AKT signaling pathway in cancer research.

Mechanism of Action

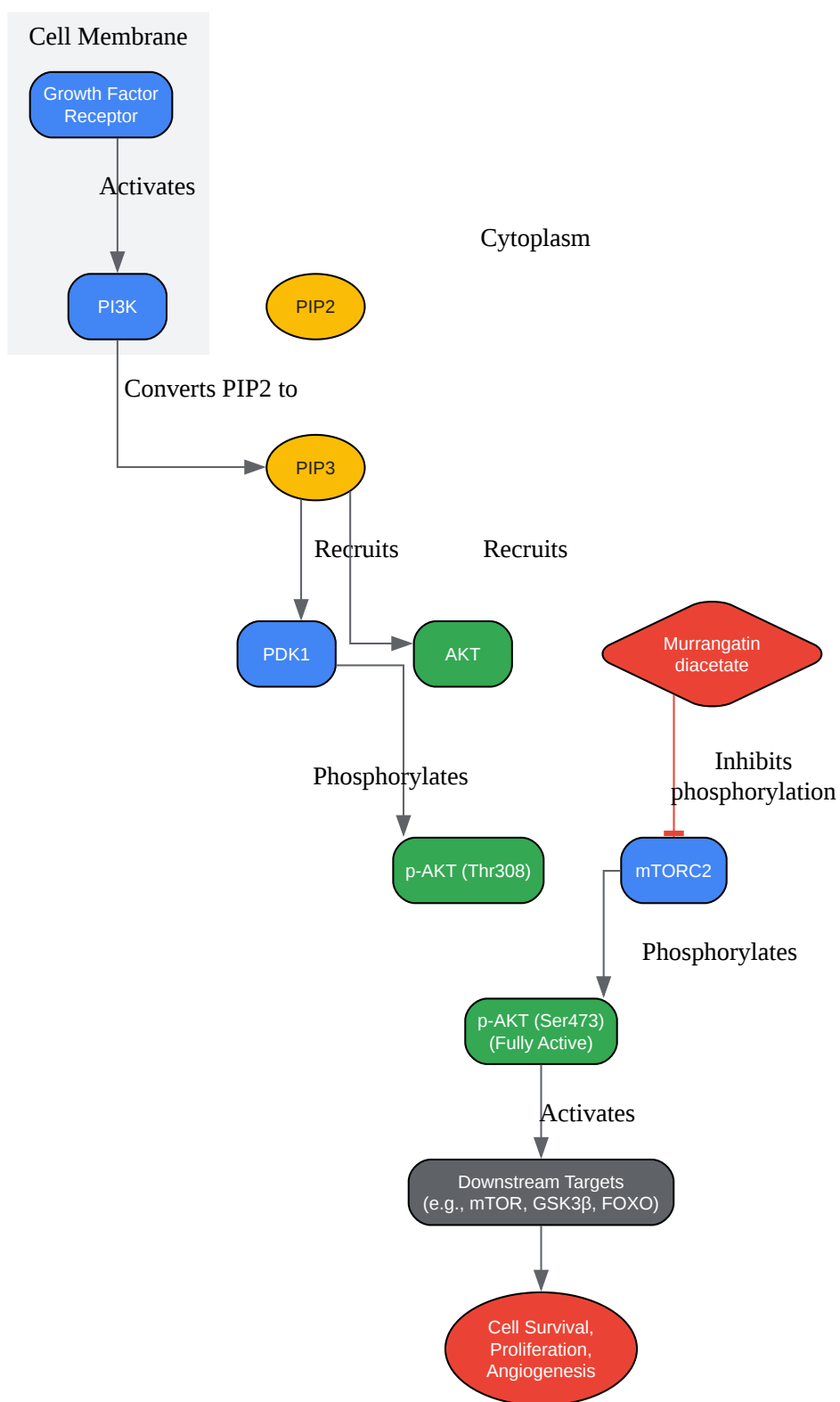
Murrangatin diacetate exerts its inhibitory effect on the AKT signaling pathway by attenuating the phosphorylation of AKT at the Serine 473 (Ser473) residue.^[1] This phosphorylation event, mediated by mTORC2, is crucial for the full activation of AKT. By preventing this key activation step, **Murrangatin diacetate** effectively downregulates the entire downstream signaling cascade, leading to the inhibition of cellular processes that are dependent on AKT activity, such as cell proliferation, migration, and invasion.^{[1][2]}

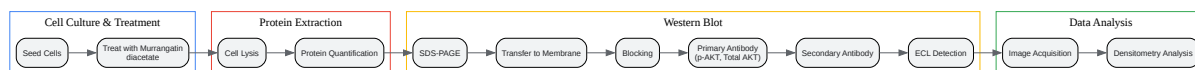
Data Presentation

The inhibitory effects of **Murrangatin diacetate** on angiogenesis, a process heavily reliant on AKT signaling, have been quantified in vivo. The following table summarizes the dose-dependent effect of Murrangatin on the formation of subintestinal vessels (SIVs) in zebrafish embryos.

Compound	Concentration (µM)	Effect on Subintestinal Vessel (SIV) Formation in Zebrafish Embryos
Murrangatin	10	Dose-dependently reduced the length of SIVs[1]
50	Dose-dependently reduced the length of SIVs[1]	
100	Completely blocked SIV formation[1]	

Signaling Pathway Diagram





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References

- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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